molecular formula C9H5I2NO B464108 Iodoquinol CAS No. 83-73-8

Iodoquinol

货号: B464108
CAS 编号: 83-73-8
分子量: 396.95 g/mol
InChI 键: UXZFQZANDVDGMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

二碘羟基喹啉的确切作用机制尚不清楚。 据信它通过螯合亚铁离子起作用,亚铁离子是阿米巴代谢所必需的 . 这种螯合作用会破坏寄生虫的代谢过程,导致其死亡。 此外,二碘羟基喹啉在治疗缺锌症时会增强锌的吸收 .

类似化合物:

独特性: 二碘羟基喹啉因其双碘取代而独特,这增强了其作为阿米巴杀灭剂的功效及其螯合金属离子的能力。 这使其在治疗阿米巴病和缺锌症方面特别有效 .

生化分析

Biochemical Properties

Iodoquinol acts by chelation of ferrous ions essential for metabolism . It interacts with enzymes, proteins, and other biomolecules in the biochemical reactions within the cell .

Cellular Effects

This compound is an anti-infective medicine that fights infections caused by amoebae . It is used to treat intestinal infections caused by certain parasites . It influences cell function by disrupting the metabolic processes of the parasites .

Molecular Mechanism

It is known to act by chelation of ferrous ions essential for metabolism . This interaction disrupts the metabolic processes of the parasites, leading to their death .

Temporal Effects in Laboratory Settings

This compound can interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations. This effect may persist for as long as 6 months after cessation of this compound therapy .

Dosage Effects in Animal Models

The usual dose for treating amoebiasis in humans is 30-40 mg/kg daily, administered in 3 divided doses for 20 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of the parasites it targets. It acts by chelating ferrous ions, which are essential for the metabolism of these parasites .

Transport and Distribution

This compound is poorly absorbed from the gastrointestinal tract . Animal studies indicate that the drug is distributed into tissues .

Subcellular Localization

Given its role as a luminal amebicide, it is likely to be localized in the lumen of the intestine where it exerts its effects .

准备方法

合成路线和反应条件: 二碘羟基喹啉可以通过多种方法合成。一种常见方法是将8-羟基喹啉碘化。 该反应通常在受控条件下使用碘和氧化剂(如硝酸或过氧化氢)在喹啉环的5和7位引入碘原子 .

工业生产方法: 在工业环境中,二碘羟基喹啉的生产通常涉及大规模的碘化过程。优化反应条件以确保产物的产率和纯度高。 在工业生产中,通常使用连续流反应器和先进的纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型: 二碘羟基喹啉经历各种化学反应,包括:

常用试剂和条件:

主要产物:

科学研究应用

二碘羟基喹啉在科学研究中具有广泛的应用:

相似化合物的比较

Uniqueness: Diiodohydroxyquinoline is unique due to its dual iodine substitution, which enhances its efficacy as an amebicide and its ability to chelate metal ions. This makes it particularly effective in treating amoebiasis and zinc deficiency disorders .

属性

IUPAC Name

5,7-diiodoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZFQZANDVDGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023155
Record name Iodoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Unknown., ...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/, ...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/
Record name Diiodohydroxyquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER

CAS No.

83-73-8
Record name 5,7-Diiodo-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoquinol [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodohydroxyquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iodoquinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diiodohydroxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5,7-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diiodohydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP 200-215 °C WITH EXTENSIVE DECOMP
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodoquinol
Reactant of Route 2
Iodoquinol
Reactant of Route 3
Iodoquinol
Reactant of Route 4
Iodoquinol
Reactant of Route 5
Iodoquinol
Reactant of Route 6
Reactant of Route 6
Iodoquinol
Customer
Q & A

Q1: Does Iodoquinol target a specific pathway or enzyme in parasites?

A1: While the precise target of this compound is unknown, studies on Entamoeba histolytica suggest it might interfere with the parasite's metabolic pathways, potentially impacting enzymes involved in glycolysis. []

Q2: Are there any known downstream effects of this compound on parasites?

A2: this compound has been observed to induce morphological changes in Entamoeba histolytica trophozoites, including chromatin condensation and cytoskeletal protein reorganization. It might also influence the expression of glycolytic enzymes. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H5I2NO, and its molecular weight is 396.95 g/mol. [, ]

Q4: What is the stability profile of this compound under various conditions?

A4: While specific data on this compound's stability under various conditions is limited in the provided research, it is known to be photosensitive. Therefore, storage conditions should minimize light exposure. []

Q5: Does this compound possess any known catalytic properties?

A5: No catalytic properties have been reported for this compound in the provided research. Its primary mode of action is through direct interaction with biological targets rather than catalysis.

Q6: Have any computational studies been conducted on this compound?

A6: Yes, computational studies have explored potential targets of this compound. One study used a high-throughput whole-cell hydrogenase assay to investigate its impact on the nickel biosynthetic pathway of [NiFe]-hydrogenase in Escherichia coli. []

Q7: How do structural modifications of the 8-hydroxyquinoline scaffold affect activity against microorganisms?

A7: Research on 8-hydroxyquinoline derivatives, including this compound, demonstrates that dihalogenated derivatives exhibit enhanced antimicrobial activity. Specifically, this compound, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and 5,7-dichloro-8-hydroxyquinoline displayed potent activity against Neisseria gonorrhoeae. []

Q8: Are there any specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A8: While the provided research does not delve into specific formulation strategies for this compound, a study mentions its incorporation into a 1% cream formulation with hydrocortisone acetate for topical application. []

Q9: Are there any specific SHE concerns regarding the production or use of this compound?

A9: Although not extensively detailed in the research, the historical context highlights concerns regarding the neurotoxicity of halogenated hydroxyquinolines, including this compound. Its use has been restricted or banned in several countries due to these concerns. []

Q10: What is the in vitro activity of this compound against Dientamoeba fragilis?

A10: In vitro studies have shown that this compound has relatively low activity against Dientamoeba fragilis compared to other antiprotozoal agents. The minimum lethal concentration (MLC) was determined to be 500 μg/mL. []

Q11: Is there evidence of this compound's effectiveness in treating Blastocystis hominis infection?

A11: While some studies suggest this compound might be effective in treating Blastocystis hominis infections, other studies report treatment failures and question its efficacy. [, , ]

Q12: Has this compound been investigated for activity against fungal pathogens?

A12: Yes, this compound has shown promising antifungal activity in vitro against various fungal species, including Scedosporium and Lomentospora. Notably, it demonstrated activity against both planktonic and biofilm forms of these fungi. []

Q13: Are there any animal models used to study this compound's efficacy?

A13: The provided research does not explicitly mention specific animal models used to study this compound's efficacy.

Q14: Are there any known mechanisms of resistance to this compound in parasites?

A14: Specific mechanisms of resistance to this compound are not detailed in the provided research.

Q15: What are the potential side effects associated with this compound use?

A15: Although not a primary focus of the provided research, historical data indicates that this compound and other halogenated hydroxyquinolines can cause neurotoxicity, particularly subacute myelo-optic neuropathy (SMON). This adverse effect led to its restriction or withdrawal in several countries. []

Q16: What safety concerns have been raised regarding the long-term use of this compound?

A16: The main long-term safety concern with this compound is its potential to cause neurological damage, specifically SMON, especially after prolonged or high-dose use. []

Q17: Are there any biomarkers identified for monitoring this compound treatment response or predicting its efficacy?

A17: The provided research does not mention specific biomarkers associated with this compound treatment response or efficacy.

Q18: What analytical methods are used to quantify and characterize this compound?

A18: Various analytical techniques are employed to characterize and quantify this compound. These include UV spectrophotometry, particularly derivative UV spectrophotometry, which enhances sensitivity and selectivity in analyzing this compound in bulk and pharmaceutical formulations. []

Q19: Is there information on the environmental impact and degradation of this compound?

A19: The provided research does not provide information on the environmental impact or degradation pathways of this compound.

Q20: What is the solubility of this compound in various media?

A20: Research on the solubility of this compound in supercritical carbon dioxide (scCO2) revealed its solubility to be extremely low, making it challenging to obtain reliable data using standard techniques. []

Q21: Have any studies investigated the dissolution rate of this compound formulations?

A21: The provided research does not include studies specifically examining the dissolution rate of this compound formulations.

Q22: Have the analytical methods used to quantify this compound undergone validation procedures?

A22: Yes, derivative UV spectrophotometric methods for this compound analysis have undergone validation procedures, including assessments of accuracy, precision, and specificity, ensuring reliable quantification in various matrices. []

Q23: Does this compound induce any immunological responses?

A23: The provided research does not delve into the immunogenicity or potential immunological responses elicited by this compound.

Q24: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A24: The research primarily focuses on this compound's direct antiparasitic activity and does not provide detailed information regarding its interactions with drug transporters or its influence on drug-metabolizing enzymes.

Q25: What is known about the biocompatibility and biodegradability of this compound?

A25: The research provided does not offer specific insights into the biocompatibility or biodegradability of this compound.

Q26: Are there alternative drugs to this compound for treating the same infections?

A26: Yes, several alternatives to this compound exist for treating protozoal infections, including:

* **Metronidazole:** Often preferred for treating amoebic dysentery and considered more effective than this compound for symptomatic cases. [, ]* **Paromomycin:** Another option for treating amoebic dysentery, particularly in luminal infections. [, ]* **Diloxanide furoate:** Used to eliminate *Entamoeba histolytica* cysts from the intestine. [, ]* **Nitazoxanide:**  A broad-spectrum antiparasitic agent investigated for treating *Blastocystis hominis* infections. []

Q27: What are the comparative advantages and disadvantages of this compound compared to its alternatives?

A27:

      Q28: What are some essential research tools and resources for studying this compound?

      A28: Key resources include:

        Q29: Are there any cross-disciplinary applications or research synergies emerging for this compound?

        A29: While the provided research focuses primarily on this compound's antiparasitic properties, its activity against Neisseria gonorrhoeae, a sexually transmitted bacterium, highlights its potential for cross-disciplinary applications in addressing antimicrobial resistance. Further research exploring its mechanisms and efficacy against other drug-resistant pathogens could uncover new therapeutic avenues. []

        体外研究产品的免责声明和信息

        请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。